SU-9516

CDK2 inhibitor kinase selectivity cell cycle

SU-9516 is a cell-permeable 3-substituted indolinone that provides unique selectivity for CDK2 (IC50=22 nM) and CDK1 (40 nM) over CDK4 (200 nM), with negligible off-target activity against PKC, p38, EGFR (>10 µM). This profile makes it the reagent of choice for dissecting CDK2-dependent signaling in colon carcinoma and leukemia models, investigating Mcl-1 transcriptional regulation, or overcoming MTX resistance via DHFR downregulation—applications that pan-CDK or CDK4/6 inhibitors confound. Buy SU-9516 for target-specific, publication-validated results.

Molecular Formula C13H11N3O2
Molecular Weight 241.24 g/mol
CAS No. 666837-93-0
Cat. No. B8822087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSU-9516
CAS666837-93-0
Molecular FormulaC13H11N3O2
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=O)C2=CC3=CN=CN3
InChIInChI=1S/C13H11N3O2/c1-18-9-2-3-12-10(5-9)11(13(17)16-12)4-8-6-14-7-15-8/h2-7H,1H3,(H,14,15)(H,16,17)
InChIKeyQNUKRWAIZMBVCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SU-9516 (CAS 666837-93-0): A Validated CDK2-Selective Chemical Probe for Cell Cycle and Apoptosis Research


SU-9516 is a 3-substituted indolinone ATP-competitive inhibitor of cyclin-dependent kinases (CDKs). It demonstrates a clear selectivity profile: potent inhibition of CDK2/cyclin A (IC₅₀ = 22 nM) and CDK1/cyclin B1 (IC₅₀ = 40 nM), with substantially weaker activity against CDK4/cyclin D1 (IC₅₀ = 200 nM) and minimal inhibition of non-CDK kinases such as PKC, p38, PDGFRβ, and EGFR (IC₅₀ values >10 µM) [1]. The compound is cell-permeable and widely utilized as a chemical probe to dissect CDK2-dependent signaling pathways, having been validated in multiple cancer cell models including colon carcinoma (RKO, SW480, HT-29) and leukemia (U937, Jurkat, HL-60) cells [1][2].

Critical Procurement Insight: Why Substituting SU-9516 with a Different CDK Inhibitor Compromises Experimental Reproducibility


Substituting SU-9516 with another CDK inhibitor—such as the pan-CDK inhibitor flavopiridol, the purine analog roscovitine, or a CDK4/6-specific clinical agent like palbociclib—introduces confounding variables that can invalidate experimental interpretation. SU-9516 possesses a unique polypharmacology profile across the CDK family (CDK2, CDK1, CDK4, CDK5, CDK9) with distinct absolute potency and selectivity ratios, a specific mode of inhibition (ATP-competitive for CDK2/CDK1 vs. non-competitive for CDK4), and a well-characterized cellular mechanism involving Mcl-1 downregulation and pRb/E2F complex stabilization [1][2]. The following quantitative evidence demonstrates that using a generic 'CDK inhibitor' without regard to these specific parameters will yield divergent biological outcomes.

SU-9516 Differentiated Evidence: Head-to-Head Selectivity, Binding Kinetics, and Functional Cellular Activity Against Comparator CDK Inhibitors


CDK2 vs. CDK1 Biochemical Selectivity: SU-9516 Demonstrates 1.8-Fold Preference for CDK2 Over CDK1

SU-9516 exhibits a measurable, albeit modest, selectivity for CDK2 over CDK1, with a 1.8-fold difference in IC₅₀ values [1]. In the same kinase assay format, SU-9516 inhibited CDK2/cyclin A with an IC₅₀ of 22 nM and CDK1/cyclin B1 with an IC₅₀ of 40 nM [1]. This selectivity ratio is distinct from that of other CDK2 inhibitors; for instance, the pan-CDK inhibitor flavopiridol (alvocidib) shows a Kd of 650 nM for CDK2 and 1,080 nM for CDK1 (CDK2:CDK1 ratio = 1:1.66) [2], whereas the multi-CDK inhibitor dinaciclib exhibits a Kd of 78 nM for CDK2 and 1,810 nM for CDK1 (CDK2:CDK1 ratio = 1:23.2) [2]. This indicates that SU-9516 provides a distinct biochemical signature that is not replicated by other commercially available CDK inhibitors.

CDK2 inhibitor kinase selectivity cell cycle

CDK2 vs. CDK4 Biochemical Selectivity: SU-9516 Is 9-Fold More Potent Against CDK2 Than CDK4, Providing a Clear Selectivity Window

SU-9516 exhibits a 9-fold selectivity for CDK2 over CDK4 (IC₅₀ of 22 nM for CDK2 vs. 200 nM for CDK4) [1]. This selectivity profile is fundamentally different from clinically approved CDK4/6 inhibitors. For example, palbociclib inhibits CDK4 and CDK6 with IC₅₀ values of 11 nM and 16 nM respectively, but its potency against CDK2 is >1,000 nM, yielding a CDK4:CDK2 selectivity ratio of >90:1 [2]. Similarly, abemaciclib inhibits CDK4 and CDK6 with IC₅₀ values of 2 nM and 10 nM, with negligible CDK2 activity [3]. Ribociclib inhibits CDK4 and CDK6 with IC₅₀ values of 10 nM and 39 nM, with >1,000-fold selectivity over CDK1/cyclin B . Thus, SU-9516 occupies a distinct pharmacological space, targeting CDK2 while largely sparing CDK4, whereas palbociclib, abemaciclib, and ribociclib target CDK4/6 while sparing CDK2.

CDK2 inhibitor CDK4 selectivity kinase profiling

ATP-Competitive vs. Non-Competitive Inhibition: SU-9516 Exhibits Divergent Modes of Inhibition Across CDK Family Members

Detailed kinetic analysis reveals that SU-9516 inhibits CDK2/cyclin A and CDK1/cyclin B1 in an ATP-competitive manner, with a Kᵢ value of 0.031 µM for CDK2/cyclin A [1]. However, against CDK4/cyclin D1, SU-9516 acts as a non-competitive inhibitor with respect to ATP, exhibiting a 45-fold reduction in potency compared to CDK2/cyclin A [1]. This mixed mode of inhibition within the CDK family is atypical. In contrast, the pan-CDK inhibitor flavopiridol is reported to be ATP-competitive against CDK2, CDK1, and CDK4 [2]. The clinical CDK4/6 inhibitor palbociclib is also ATP-competitive [3]. This mechanistic distinction means that the effectiveness of SU-9516 against CDK4 is independent of intracellular ATP concentration, a factor that may alter its cellular potency relative to purely ATP-competitive CDK4 inhibitors.

kinase inhibitor mechanism ATP-competitive non-competitive inhibition

Off-Target Kinase Selectivity: SU-9516 Exhibits Minimal Activity Against PKC, p38, PDGFRβ, and EGFR (IC₅₀ >10 µM)

Counter-screening against a panel of non-CDK kinases demonstrates that SU-9516 has minimal activity against PKC (IC₅₀ >10 µM), p38 (IC₅₀ >10 µM), PDGFRβ (IC₅₀ = 18 µM), and EGFR (IC₅₀ >100 µM) [1]. This provides a selectivity window of >450-fold for CDK2 over these off-targets. In contrast, the widely used CDK inhibitor roscovitine (seliciclib) is known to inhibit multiple other kinases including ERK1/2 and CK1 with IC₅₀ values in the low micromolar range [2]. Similarly, flavopiridol inhibits a broader range of kinases, including GSK3β and PKA, at concentrations comparable to its CDK inhibitory activity [3]. Therefore, SU-9516 offers a cleaner pharmacological profile with reduced off-target confounding, which is a critical consideration for chemical probe studies where target specificity is paramount.

kinase selectivity off-target activity chemical probe

Cellular pRb Phosphorylation Inhibition: SU-9516 Reduces CDK2-Specific pRb Phosphorylation by 52-64% in Colon Carcinoma Cells at 5 µM

In RKO colon carcinoma cells, treatment with 5 µM SU-9516 reduces CDK2-specific phosphorylation of the retinoblastoma protein (pRb) by 52% [1]. In SW480 cells, the same concentration inhibits CDK2-specific pRb phosphorylation by 64% and CDK4-specific pRb phosphorylation by 49% [1]. This functional cellular readout confirms that SU-9516 engages its primary target, CDK2, and secondarily CDK4, at a concentration of 5 µM. In comparison, the pan-CDK inhibitor flavopiridol induces G1 arrest in breast carcinoma cells with an IC₅₀ of ~100 nM for inhibition of CDK2 and CDK4 activity, but does so with a less defined selectivity window due to its broader kinome profile [2]. Roscovitine, at a typical working concentration of 10-20 µM, inhibits CDK2 and CDK5 but exhibits off-target activity at these higher concentrations [3].

pRb phosphorylation CDK2 substrate cell cycle arrest

Apoptosis Induction and Mcl-1 Downregulation: SU-9516 Kills Leukemia Cells via a Transcriptional Mechanism Distinct from Other CDK Inhibitors

In human leukemia cells (U937, Jurkat, HL-60), SU-9516 induces apoptosis at concentrations ≥5 µM, associated with pronounced down-regulation of the anti-apoptotic protein Mcl-1 via a transcriptional mechanism [1]. This effect is accompanied by cytochrome c release, Bax mitochondrial translocation, and caspase activation within 4 hours of treatment [1]. While the pan-CDK inhibitor flavopiridol also downregulates Mcl-1, it does so through both transcriptional and post-translational mechanisms, including inhibition of CDK9-mediated RNA polymerase II phosphorylation [2]. The CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib do not induce Mcl-1 downregulation as a primary mechanism of apoptosis; their activity is largely cytostatic in Rb-proficient cells [3]. Thus, SU-9516 offers a unique apoptotic mechanism mediated by transcriptional repression of Mcl-1, which is not shared by CDK4/6-selective agents and is distinct from the broader transcriptional effects of flavopiridol.

apoptosis Mcl-1 leukemia transcriptional regulation

High-Impact Application Scenarios for SU-9516 in Academic and Pharmaceutical Research


Dissecting CDK2 vs. CDK4/6 Contributions to G1/S Cell Cycle Progression in Rb-Proficient Cancer Cells

In studies requiring the specific interrogation of CDK2 function in the G1/S transition without confounding CDK4/6 inhibition, SU-9516 is the preferred chemical probe. As established in Section 3, SU-9516 exhibits a 9-fold selectivity for CDK2 (IC₅₀ = 22 nM) over CDK4 (IC₅₀ = 200 nM) [1], while CDK4/6 inhibitors like palbociclib (CDK4 IC₅₀ = 11 nM, CDK2 IC₅₀ >1,000 nM) are highly selective for CDK4/6 [2]. Researchers should employ SU-9516 at 5 µM to achieve robust inhibition of CDK2-specific pRb phosphorylation (52-64% reduction) [1], allowing for the functional dissection of CDK2-dependent signaling pathways in cell lines such as RKO, SW480, and HT-29 colon carcinoma cells [3]. This scenario is particularly relevant for target validation studies aiming to define the role of CDK2 in cancer cell proliferation and for screening combination therapies that may synergize with CDK2 inhibition.

Investigating Transcriptional Regulation of Mcl-1 and Intrinsic Apoptosis in Hematological Malignancies

SU-9516 is uniquely suited for studies focused on the transcriptional control of the anti-apoptotic protein Mcl-1 in leukemia and lymphoma cells. As detailed in Section 3, SU-9516 induces apoptosis in U937, Jurkat, and HL-60 leukemia cells at concentrations ≥5 µM, mediated by transcriptional downregulation of Mcl-1, cytochrome c release, and caspase activation [1]. This mechanism is distinct from the broader transcriptional inhibition caused by flavopiridol (which targets CDK9) [2] and the largely cytostatic effects of CDK4/6 inhibitors [3]. Researchers should use SU-9516 at 5-10 µM for 4-24 hours to examine Mcl-1 mRNA and protein levels, mitochondrial membrane potential, and caspase-3/7 activity. This scenario is ideal for preclinical studies exploring synthetic lethal interactions with Bcl-2/Bcl-xL inhibitors or for validating Mcl-1 as a therapeutic target in hematological cancers.

Combination Therapy Screening to Overcome Methotrexate Resistance in T-Cell Leukemia

In the context of overcoming methotrexate (MTX) resistance, SU-9516 provides a specific mechanistic approach by downregulating dihydrofolate reductase (DHFR) expression via an E2F-dependent transcriptional mechanism [1]. As established, SU-9516 reduces both DHFR mRNA and protein levels, and pre-treatment with SU-9516 significantly enhances sensitivity to MTX in colony formation assays [1]. For researchers developing strategies to combat MTX resistance in T-cell leukemia or other hematological malignancies, SU-9516 should be used in combination studies at sub-cytotoxic concentrations (e.g., 1 µM) prior to MTX exposure. This application is supported by the evidence that SU-9516's effect on DHFR is mediated through E2F site attenuation in the DHFR promoter, a mechanism not shared by CDK4/6 inhibitors or pan-CDK inhibitors that primarily act through cell cycle arrest [2].

Chemical Probe Studies Requiring Minimal Off-Target Kinase Activity

When a clean pharmacological tool is required to attribute cellular phenotypes specifically to CDK family inhibition, SU-9516 offers a distinct advantage over less selective CDK inhibitors. As quantified in Section 3, SU-9516 exhibits IC₅₀ values >10 µM against PKC, p38, and EGFR, with only weak activity against PDGFRβ (IC₅₀ = 18 µM) [1]. In contrast, the widely used CDK inhibitor roscovitine inhibits ERK1/2 and CK1 at low micromolar concentrations [2], and flavopiridol inhibits GSK3β and PKA at sub-micromolar concentrations [3]. For target validation experiments where off-target effects could confound interpretation, researchers should select SU-9516 and use it at concentrations ≤5 µM to minimize any residual off-target activity. This ensures that observed effects on cell cycle progression, apoptosis, or transcriptional regulation can be more confidently attributed to CDK2 and/or CDK1 inhibition.

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